7-(Benzyloxy)quinazolin-4(1H)-one 7-(Benzyloxy)quinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 193002-14-1
VCID: VC2615567
InChI: InChI=1S/C15H12N2O2/c18-15-13-7-6-12(8-14(13)16-10-17-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17,18)
SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=N3
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

7-(Benzyloxy)quinazolin-4(1H)-one

CAS No.: 193002-14-1

Cat. No.: VC2615567

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

7-(Benzyloxy)quinazolin-4(1H)-one - 193002-14-1

Specification

CAS No. 193002-14-1
Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name 7-phenylmethoxy-3H-quinazolin-4-one
Standard InChI InChI=1S/C15H12N2O2/c18-15-13-7-6-12(8-14(13)16-10-17-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17,18)
Standard InChI Key KEMWNYKFWBNOAT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=N3
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=N3

Introduction

Chemical Identity and Structure

7-(Benzyloxy)quinazolin-4(1H)-one is a synthetic heterocyclic compound belonging to the quinazolin-4-one family. It features a quinazoline core structure with a carbonyl group at position 4 and a benzyloxy substituent at position 7. The compound exists with a hydrogen at the N-1 position, as indicated by the (1H) in its nomenclature .

Table 1: Chemical Identity Parameters of 7-(Benzyloxy)quinazolin-4(1H)-one

ParameterValue
CAS Number193002-14-1
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
IUPAC Name7-(phenylmethoxy)-1H-quinazolin-4-one
InChI KeyKEMWNYKFWBNOAT-UHFFFAOYSA-N
Synonyms7-(Benzyloxy)-3,4-dihydroquinazolin-4-one; 4(1H)-Quinazolinone, 7-(phenylmethoxy)-; 7-phenylmethoxy-3H-quinazolin-4-one

The compound contains both aromatic and heterocyclic ring systems that contribute to its stability and potential for biological interactions. Structurally, it consists of a bicyclic quinazoline core with a benzyloxy group at position 7, creating a molecule with multiple sites for potential hydrogen bonding, π-π interactions, and other non-covalent interactions that may influence its biological activity .

Physical and Chemical Properties

The physical and chemical properties of 7-(Benzyloxy)quinazolin-4(1H)-one are critical for understanding its behavior in different environments and its potential for biological applications.

Table 2: Physical and Chemical Properties of 7-(Benzyloxy)quinazolin-4(1H)-one

PropertyValue/DescriptionNote
Physical StateCrystalline solidBased on similar compounds
ColorWhite to off-whiteBased on similar quinazolinone derivatives
SolubilitySoluble in DMSO, DMF, less soluble in alcohols, poorly soluble in waterInferred from similar structures
Melting PointExpected range: 215-240°CBased on related quinazolinones
UV AbsorptionExpected λmax ~278 nm (high intensity) and additional bands at ~325-360 nmBased on similar quinazolinone structures

Structural Characteristics

The compound possesses several reactive sites:

  • The NH group can participate in hydrogen bonding and acid-base reactions

  • The carbonyl oxygen at position 4 serves as a hydrogen bond acceptor

  • The benzyloxy group at position 7 can undergo cleavage under hydrogenolysis conditions

  • The aromatic rings provide sites for electrophilic aromatic substitution

MechanismTarget/PathwayRelevance to 7-(Benzyloxy)quinazolin-4(1H)-one
Receptor ModulationmGlu7 receptor negative allosteric modulationThe benzyloxy substituent at position 7 may contribute to receptor interactions
Enzyme InhibitionUSP7 deubiquitinase inhibitionThe quinazolin-4-one core is crucial for binding to the enzyme active site
Cell Cycle ArrestG2/M phase arrest and polyploidy inductionStructural similarity to compounds showing this activity suggests potential
Apoptosis InductionIntrinsic and extrinsic apoptotic pathwaysThe 4-oxo function may contribute to pro-apoptotic properties
HIF-1α InhibitionDisruption of hypoxia response elementsPosition 7 substitution affects binding to HIF-1α target

Several quinazolin-4-one derivatives have shown potent cytotoxicity against multiple cancer cell lines, including HL-60 (leukemia), Hep3B (liver), H460 (lung), and COLO 205 (colorectal), with IC50 values in the submicromolar range .

Structure-Activity Relationships

Based on studies of related compounds, several structural elements appear crucial for biological activity:

  • The quinazolin-4-one core scaffold is essential for most biological activities

  • Substitution at position 7 significantly influences receptor binding and enzyme inhibition

  • The benzyloxy group may enhance cellular penetration due to its lipophilicity

  • The NH function at position 1/3 often participates in hydrogen bonding with target proteins

PositionPotential ModificationsExpected Impact
Position 2Introduction of aryl/heteroaryl groupsEnhanced target selectivity and potency
Position 6Halogens, alkoxy, or aryl substituentsModulation of electronic properties and binding affinity
Position 7 (Benzyloxy)Modified benzyl groups with various substituentsAltered lipophilicity and receptor interactions
Position 8Halogens or small substituentsFine-tuning of electronic distribution and binding orientation
NH at Position 1/3Alkylation or acylationAltered hydrogen bonding profile and metabolic stability

Pharmacophore Considerations

Molecular modeling studies of related compounds suggest several key features for biological activity:

  • The hydrogen bond donor/acceptor capabilities of the 4-oxo group

  • The π-electron system of the quinazoline core

  • The extended lipophilic region provided by the benzyloxy substituent

  • The potential for additional hydrogen bonding from the NH group

Current Research Status and Future Directions

Research on 7-(Benzyloxy)quinazolin-4(1H)-one and related derivatives is continually evolving, with several promising directions:

  • Development of more potent and selective analogs through rational design approaches

  • Investigation of dual-action compounds combining quinazolin-4-one with other pharmacophores

  • Exploration of novel delivery systems to enhance bioavailability and target specificity

  • Application in combination therapy approaches with established anticancer agents

Challenges in Development

Several challenges remain in the development of quinazolin-4-one derivatives like 7-(Benzyloxy)quinazolin-4(1H)-one:

  • Optimization of physicochemical properties to enhance bioavailability

  • Addressing potential metabolic instability of the benzyloxy group

  • Enhancing selectivity for specific biological targets to minimize off-target effects

  • Developing efficient and scalable synthetic methods for commercial production

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